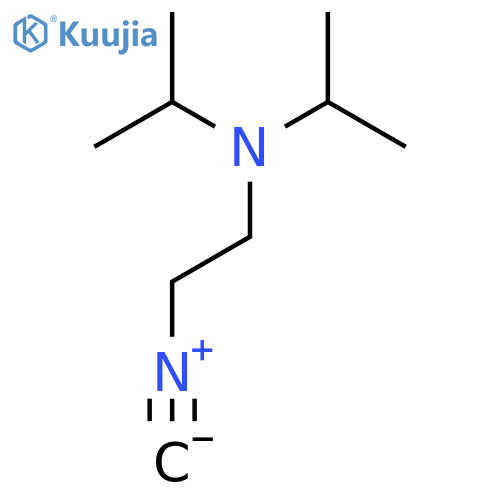Cas no 2056875-20-6 ((2-Isocyanoethyl)bis(propan-2-yl)amine)

2056875-20-6 structure
商品名:(2-Isocyanoethyl)bis(propan-2-yl)amine
(2-Isocyanoethyl)bis(propan-2-yl)amine 化学的及び物理的性質
名前と識別子
-
- (2-isocyanoethyl)bis(propan-2-yl)amine
- EN300-6512534
- 2056875-20-6
- N-(2-Isocyanoethyl)-N-propan-2-ylpropan-2-amine
- (2-Isocyanoethyl)bis(propan-2-yl)amine
-
- インチ: 1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3
- InChIKey: SHXSDAJAOVFTAQ-UHFFFAOYSA-N
- ほほえんだ: N(CC[N+]#[C-])(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 154.146998583g/mol
- どういたいしつりょう: 154.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 7.6Ų
(2-Isocyanoethyl)bis(propan-2-yl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512534-0.05g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.05g |
$660.0 | 2025-03-14 | |
| Enamine | EN300-6512534-10.0g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 | |
| Enamine | EN300-6512534-0.5g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
| Enamine | EN300-6512534-5.0g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
| Enamine | EN300-6512534-2.5g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
| Enamine | EN300-6512534-0.1g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
| Enamine | EN300-6512534-0.25g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
| Enamine | EN300-6512534-1.0g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 1.0g |
$785.0 | 2025-03-14 |
(2-Isocyanoethyl)bis(propan-2-yl)amine 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
2056875-20-6 ((2-Isocyanoethyl)bis(propan-2-yl)amine) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
